CYP2A6 Inhibition: 3-(1H-Imidazol-4-yl)pyridine Is 17.6‑Fold More Potent than Nicotine
In a direct head‑to‑head comparison of coumarin 7‑hydroxylase (CYP2A6) inhibition, 3‑(1H‑imidazol‑4‑yl)pyridine (the active species of the dihydrochloride salt) exhibited a Ki value of 0.25 ± 0.05 µM, whereas the prototypical comparator nicotine displayed a Ki of 4.4 ± 0.6 µM under identical assay conditions . This represents a 17.6‑fold increase in inhibitory potency, directly attributable to the imidazole‑pyridine substitution pattern.
| Evidence Dimension | CYP2A6 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.25 ± 0.05 µM |
| Comparator Or Baseline | Nicotine: Ki = 4.4 ± 0.6 µM |
| Quantified Difference | 17.6‑fold more potent (lower Ki) |
| Conditions | Human CYP2A6‑mediated coumarin 7‑hydroxylation assay |
Why This Matters
A 17.6‑fold potency advantage makes this compound a superior chemical tool for probing CYP2A6‑dependent nicotine metabolism and for structure‑activity relationship (SAR) studies where a more potent inhibitor is required.
